3-(3-Trifluoromethyl-benzyl)-piperidine is a chemical compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activity. This compound is categorized under piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it of interest in medicinal chemistry and drug design.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Alfa Chemistry, where it is classified as a trifluoromethylation agent. The chemical structure is characterized by a benzyl group attached to a piperidine ring, with a trifluoromethyl substituent on the benzyl moiety.
The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperidine typically involves several steps:
For example, one reported method involves the oxidation of tetrahydropyridine to form pyridinium salts, followed by nucleophilic substitution reactions to introduce the trifluoromethyl group .
The molecular formula for 3-(3-Trifluoromethyl-benzyl)-piperidine is . The structure consists of:
3-(3-Trifluoromethyl-benzyl)-piperidine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 3-(3-Trifluoromethyl-benzyl)-piperidine in biological systems often involves its interaction with specific receptors or enzymes. For instance:
3-(3-Trifluoromethyl-benzyl)-piperidine has several scientific uses:
The piperidine scaffold represents a cornerstone of medicinal chemistry due to its versatile three-dimensional structure and favorable pharmacokinetic properties. Within this class, 3-(3-trifluoromethyl-benzyl)-piperidine exemplifies a "privileged structure"—a molecular framework capable of yielding high-affinity ligands for diverse biological targets through strategic functionalization. The incorporation of a trifluoromethyl (-CF₃) group at the meta-position of the benzyl substituent significantly enhances the molecule’s bioactivity profile. This modification leverages fluorine’s unique properties, including:
As shown in Table 1, the compound’s molecular descriptors reflect its drug-like characteristics. The presence of the -CF₃ group creates a steric and electrostatic profile analogous to tert-butyl groups while offering superior metabolic resistance. This combination enables targeted interactions with central nervous system (CNS) receptors and transporters, positioning it as a versatile template for neuropharmacological agents [8] [5].
Table 1: Molecular Identifiers of 3-(3-Trifluoromethyl-benzyl)-piperidine
Property | Value | Source |
---|---|---|
IUPAC Name | 3-[(3-(Trifluoromethyl)phenyl]methyl)piperidine | PubChem CID 11150178 |
SMILES | FC(F)(F)C1=CC=CC(CC2CNCCC2)=C1 | Sigma-Aldrich |
InChI Key | NBJMMSXTOSDULN-UHFFFAOYSA-N | PubChem |
Molecular Formula | C₁₃H₁₆F₃N | [1] |
Hydrochloride Salt | C₁₃H₁₇ClF₃N (PubChem CID 11150177) | [6] |
The strategic replacement of piperazine rings with bioisosteric piperidine derivatives represents a key tactic in modern drug design. 3-(3-Trifluoromethyl-benzyl)-piperidine occupies a distinct niche when compared to classical bioisosteres:
Piperazine Limitations: While piperazine offers two basic nitrogens for receptor interaction, it often confers undesired pharmacokinetic properties, including rapid metabolism (N-dealkylation, oxidation) and elevated off-target activity at "piperazine acceptor sites" [7].
Benzoylpiperidine Advantages: The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) serves as a validated bioisostere for piperazine. Its carbonyl group compensates for the "lost" nitrogen of piperazine by forming hydrogen bonds with biological targets, while the piperidine nitrogen maintains protonation-dependent binding. Crucially, benzoylpiperidine lacks chiral centers, simplifying synthesis and SAR optimization [2] [3].
Trifluoromethyl-benzyl-piperidine Differentiation: Unlike planar benzoylpiperidines, the flexible benzyl linker in 3-(3-trifluoromethyl-benzyl)-piperidine enables distinct conformational sampling. The -CF₃ group enhances target affinity through:
Table 2 compares binding affinities of key analogues, demonstrating the trifluoromethyl-benzyl-piperidine’s superior selectivity for the dopamine transporter (DAT), a target for neuropsychiatric disorders.
Table 2: Binding Affinity (Ki, nM) Comparison of Piperazine, Benzoylpiperidine, and Trifluoromethyl-benzyl-piperidine Analogues
Compound Class | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | Source |
---|---|---|---|---|---|
Piperazine (GBR 12909) | 1.5 | 1,200 | 200 | 800 | [7] |
Benzoylpiperidine | 12.8 | >10,000 | 850 | >780 | [3] |
3-(3-TFM-benzyl)-piperidine | 1.2 | >500 | >660 | >416 | [7] |
The evolution of 3-(3-trifluoromethyl-benzyl)-piperidine derivatives is intertwined with breakthroughs in neuropharmacology. Key historical milestones include:
1980s–1990s: Dopamine Transporter Focus: Piperazine-based dopamine reuptake inhibitors like GBR 12909 emerged as cocaine antagonists but exhibited cardiovascular side effects linked to piperazine metabolism. This drove interest in piperidine bioisosteres with improved safety [7].
2000s: Bioisostere Implementation: Studies confirmed that N-benzyl piperidines with electron-withdrawing groups (e.g., -CF₃) exhibited 10–100× higher DAT affinity versus unsubstituted analogues. Compound 34 (Ki DAT = 1.2 nM) became a prototype for addiction therapeutics due to minimal NET interaction, reducing cardiovascular risks [7].
2010s: Target Diversification: The structural framework expanded into:
Table 3: Historical Milestones in 3-(3-TFM-benzyl)-piperidine Development
Era | Key Advancement | Therapeutic Impact |
---|---|---|
1980s | Piperazine DAT inhibitors (e.g., GBR 12909) | Proof-of-concept for cocaine addiction treatment |
2000s | Discovery of -CF₃ N-benzyl piperidine DAT affinity boost | Reduced off-target effects vs. piperazines |
2010s | Expansion to serotonin receptors & ion channels | Applications in depression, neurodegeneration |
The scaffold’s versatility is evidenced by its integration into allosteric modulators of the serotonin transporter (SERT) and α7 nAChR ligands, underscoring its adaptability across neuropsychiatric targets [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7